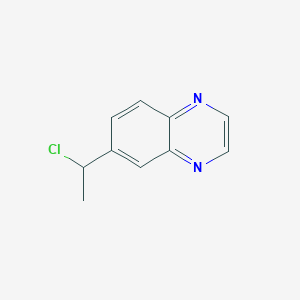
6-(1-Chloroethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Chloroethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method includes the reaction of 1,2-phenylenediamine with 1-chloro-2-ethanone under acidic conditions. This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate, often in solvents like methanol or acetic acid .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs scalable and eco-friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly favored to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 6-(1-Chloroethyl)quinoxaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, benzimidazoles, and other heterocyclic compounds .
Scientific Research Applications
6-(1-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis, malaria, and cancer.
Industry: Utilized in the development of optoelectronic materials, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-(1-Chloroethyl)quinoxaline involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a benzene and pyrazine ring.
Pyrroloquinoxaline: Contains an additional pyrrole ring fused to the quinoxaline structure.
Imidazoquinoxaline: Features an imidazole ring fused to the quinoxaline core.
Uniqueness: 6-(1-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-(1-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |
InChI Key |
FCONYVAYFJDBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



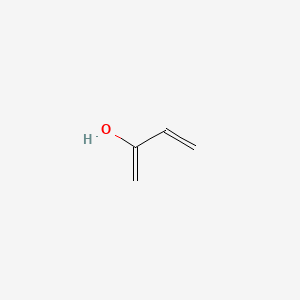
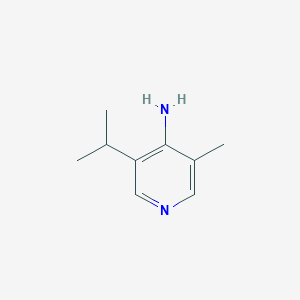
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
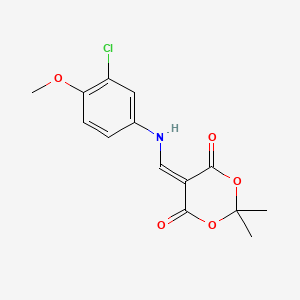
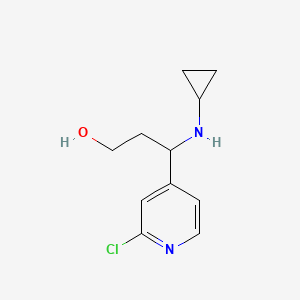
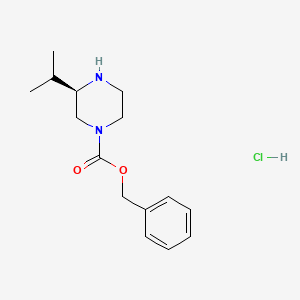
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
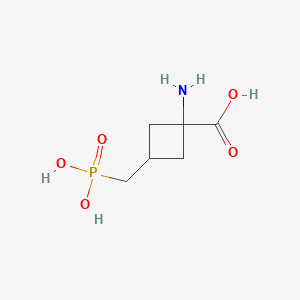
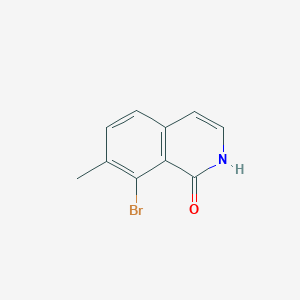
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)



